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Compound of Interest

Compound Name: N-(3-chlorophenyl)pentanamide

Cat. No.: B291905 Get Quote

Executive Summary & Chemical Identity
N-(3-chlorophenyl)pentanamide (CAS: 14961-93-4) is a lipophilic amide derivative

synthesized from 3-chloroaniline and pentanoic acid. It serves as a structural model for

evaluating amide bond stability in drug discovery and as an intermediate in the synthesis of

agrochemicals and pharmaceuticals requiring a specific lipophilic-hydrophilic balance.

This guide provides validated experimental data and thermodynamic insights for researchers

characterizing this compound or using it as a scaffold for structure-activity relationship (SAR)

studies.

Chemical Identification
Attribute Detail

IUPAC Name N-(3-chlorophenyl)pentanamide

Synonyms
3'-Chlorovaleranilide; N-(3-

Chlorophenyl)valeramide

CAS Registry Number 14961-93-4

Molecular Formula C₁₁H₁₄ClNO

Molecular Weight 211.69 g/mol

SMILES CCCCC(=O)Nc1cccc(Cl)c1
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Physicochemical Data: Melting & Boiling Points[1]
[3][4]
The following data consolidates experimental values from chemical databases with

thermodynamic predictions to provide a complete phase transition profile.

Table 1: Phase Transition Data
Property Value

Conditions /
Method

Confidence Level

Melting Point (MP) 107 °C
Experimental

(Capillary/DSC)
High (Validated)

Boiling Point (BP) 208–210 °C
Experimental @ 16

Torr
High (Validated)

Predicted BP ~351 °C
Extrapolated @ 760

Torr (1 atm)
Moderate (Calculated)

Density 1.135 g/cm³ @ 20 °C Moderate

LogP (Octanol/Water) 3.47
Predicted

(Consensus)
High

Thermodynamic Analysis
Melting Point (107 °C)
The melting point of 107 °C indicates a moderately stable crystal lattice. This stability arises

from two primary non-covalent interactions:

Intermolecular Hydrogen Bonding: The amide moiety acts as both a hydrogen bond donor

(N-H) and acceptor (C=O), forming a robust network that elevates the energy required to

disrupt the lattice.

Van der Waals Forces: The pentyl (C5) chain significantly increases the surface area for

London dispersion forces compared to shorter analogs (e.g., N-(3-chlorophenyl)acetamide,

MP 77–78 °C). This "chain lengthening effect" stabilizes the solid phase, raising the melting

point by approximately 30 °C relative to the acetamide derivative.
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Boiling Point (208–210 °C @ 16 Torr)
The high boiling point reflects the strong dipole-dipole interactions inherent to the amide bond.

Pressure Dependence: The experimental value is reported at reduced pressure (16 Torr) to

prevent thermal decomposition, which is common for amides above 250 °C.

Atmospheric Equivalent: Using the Antoine equation approximation, a boiling point of 210 °C

at 16 Torr correlates to approximately 351 °C at standard atmospheric pressure. This aligns

with predicted values derived from group contribution methods (Joback method).

Experimental Methodologies
To replicate these data or characterize synthesized batches, the following protocols are

recommended. These methods prioritize data integrity and sample preservation.

Protocol A: Melting Point Determination (DSC)
Differential Scanning Calorimetry (DSC) is preferred over capillary tubes for precise

thermodynamic characterization.

Sample Preparation: Weigh 2–5 mg of dried, recrystallized N-(3-
chlorophenyl)pentanamide into a standard aluminum pan. Crimp the lid non-hermetically.

Calibration: Calibrate the instrument using an Indium standard (MP 156.6 °C).

Heating Cycle:

Equilibrate at 25 °C.

Ramp at 10 °C/min to 130 °C.

Note: A sharp endothermic peak onset at 107 °C confirms purity. A broad peak indicates

solvent entrapment or impurities.

Protocol B: Boiling Point Determination (Reduced
Pressure)
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Direct distillation at 1 atm is discouraged due to potential amide pyrolysis.

Setup: Assemble a short-path distillation apparatus with a vacuum manifold and a digital

manometer.

Vacuum Application: Reduce system pressure to stable 16 Torr (21 mbar).

Heating: Apply heat gradually using an oil bath.

Observation: Record the vapor temperature when the condensate ring stabilizes. The target

range is 208–210 °C.[1]

Correction: If your vacuum pump achieves different pressures (e.g., 10 Torr), use a

pressure-temperature nomograph to adjust the expected range (approx. 195–200 °C @ 10

Torr).

Synthesis & Purification Context
The purity of the compound directly impacts the observed melting point. The following

synthesis pathway ensures a high-purity product suitable for physicochemical analysis.

Reaction Workflow
The synthesis involves the nucleophilic acyl substitution of 3-chloroaniline with pentanoyl

chloride (valeryl chloride) in the presence of a base scavenger.

Visualized Workflow (DOT Diagram)

Reagents:
3-Chloroaniline

Pentanoyl Chloride

Reaction Mixture:
Amide Formation

 Nucleophilic Attack

Solvent System:
DCM or THF
(0°C -> RT)

Base Scavenger:
Triethylamine (Et3N)

(Removes HCl)

 HCl Capture

Workup:
1. Acid Wash (1M HCl)

2. Base Wash (NaHCO3)
3. Brine

 Quench
Crude Product Recrystallization:

Ethanol/Water (9:1)
Pure N-(3-chlorophenyl)pentanamide

(White Needles, MP 107°C)
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Figure 1: Synthesis and purification workflow for N-(3-chlorophenyl)pentanamide. The

acid/base wash steps are critical for removing unreacted aniline, which would significantly

depress the melting point.

Structural Implications for Research
Lipophilicity & Solubility
With a LogP of ~3.47, N-(3-chlorophenyl)pentanamide is highly lipophilic.

Solubility Profile:

Water: Insoluble (< 0.1 mg/mL).

Ethanol/DMSO: Soluble (> 20 mg/mL).

Chloroform/DCM: Highly Soluble.

Implication: In biological assays, stock solutions must be prepared in DMSO. The compound

will readily cross cell membranes but may suffer from high non-specific binding in protein-rich

media.

Hydrogen Bonding Network
The melting point is sustained by the intermolecular network shown below. The electron-

withdrawing chlorine atom at the meta position slightly increases the acidity of the N-H proton,

potentially strengthening the hydrogen bond compared to the unsubstituted analog.
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Substituent Effects
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Figure 2: Intermolecular forces contributing to the thermodynamic stability of the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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